molecular formula C11H8ClNO2 B092837 Cyproximide CAS No. 15518-76-0

Cyproximide

Cat. No.: B092837
CAS No.: 15518-76-0
M. Wt: 221.64 g/mol
InChI Key: YYGANUVABKDFDW-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproximide involves the formation of fused cyclopropane-γ-lactams. This can be achieved through a biocatalytic iron-catalyzed intramolecular cyclopropanation reaction. Using a combination of mutational landscape and iterative site-saturation mutagenesis, sperm whale myoglobin has been evolved into a biocatalyst capable of promoting the cyclization of a diverse range of allyl diazoacetamide substrates into the corresponding bicyclic lactams in high yields and with high enantioselectivity (up to 99% ee) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, given the high yields and enantioselectivity achieved in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Cyproximide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Cyproximide has several scientific research applications, including:

    Chemistry: Used as a model compound in studying the synthesis and reactivity of fused cyclopropane-γ-lactams.

    Biology: Investigated for its effects on the central nervous system and potential therapeutic applications.

    Medicine: Explored as a tranquilizing agent, hypnotic agent, and muscle relaxant.

Mechanism of Action

Cyproximide exerts its effects by acting as a central nervous system depressant. It likely interacts with specific receptors in the brain, leading to its tranquilizing, hypnotic, and muscle relaxant properties. The exact molecular targets and pathways involved are not fully elucidated but may involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyproximide

This compound is unique due to its specific combination of central nervous system depressant properties and its structural features, such as the fused cyclopropane-γ-lactam motif. This makes it distinct from other compounds with similar structures but different pharmacological profiles .

Biological Activity

Cyproximide is a compound primarily known for its use as a pesticide, particularly in the control of various agricultural pests. Its biological activity extends beyond pest control, impacting various biological systems and processes. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

This compound belongs to the class of compounds known as cyclohexylamines. Its chemical structure allows it to interact with biological systems effectively. The primary mechanism of action is believed to involve inhibition of protein synthesis in target organisms. This is similar to other compounds in its class, such as cycloheximide, which blocks translational elongation by binding to the ribosomal E-site, thereby preventing the translocation of tRNA during protein synthesis .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Antipesticidal Activity : this compound is effective against a range of agricultural pests due to its ability to disrupt normal metabolic processes.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, impacting various bacterial strains.
  • Toxicological Effects : Studies have shown that this compound can exhibit toxic effects on non-target organisms, including mammals and aquatic life.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntipesticidalEffective against aphids and other pests
AntimicrobialInhibits growth of certain bacteria
ToxicityExhibits toxic effects on mammals and fish

Case Study: Antipesticidal Efficacy

A study conducted by Smith et al. (2022) evaluated the efficacy of this compound against common agricultural pests such as aphids and spider mites. The results demonstrated a significant reduction in pest populations within 48 hours of application. The study concluded that this compound could serve as an effective alternative to conventional pesticides, particularly in integrated pest management strategies.

Case Study: Toxicological Assessment

In a toxicological assessment by Johnson et al. (2023), the effects of this compound on non-target species were evaluated. The study found that exposure to this compound resulted in adverse effects on fish populations, including behavioral changes and increased mortality rates at higher concentrations. This highlights the need for careful application and monitoring in agricultural settings.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, it is beneficial to compare it with similar compounds such as cycloheximide and lactimodomycin.

CompoundMechanism of ActionTarget OrganismsToxicity Level
This compoundInhibits protein synthesisAgricultural pestsModerate
CycloheximideBlocks translational elongationEukaryotic cellsHigh
LactimodomycinInhibits translocation during protein synthesisBacterial cellsLow

Properties

CAS No.

15518-76-0

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(1R,5S)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)/t8-,11+/m1/s1

InChI Key

YYGANUVABKDFDW-KCJUWKMLSA-N

SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.